molecular formula C21H22N8O4 B11561187 4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11561187
M. Wt: 450.5 g/mol
InChI Key: LGXIRRMUPSJBKU-HYARGMPZSA-N
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Description

4-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazone: This involves the reaction of 2-methoxy-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.

    Substitution: The final step involves the substitution of the chlorine atoms on the triazine ring with morpholine and phenylamine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions on the triazine ring.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its triazine ring is a common motif in many pharmaceuticals, and the presence of the nitrophenyl and morpholine groups can enhance its biological activity.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites on proteins and enzymes, while the nitrophenyl group can participate in redox reactions. The morpholine group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE
  • 6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZINE
  • 4-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE lies in its combination of functional groups, which confer a range of chemical reactivities and biological activities

Properties

Molecular Formula

C21H22N8O4

Molecular Weight

450.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O4/c1-32-18-8-7-17(29(30)31)13-15(18)14-22-27-20-24-19(23-16-5-3-2-4-6-16)25-21(26-20)28-9-11-33-12-10-28/h2-8,13-14H,9-12H2,1H3,(H2,23,24,25,26,27)/b22-14+

InChI Key

LGXIRRMUPSJBKU-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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